molecular formula C14H16O B1211645 2-Isopropyl-6-methoxynaphthalene CAS No. 92297-66-0

2-Isopropyl-6-methoxynaphthalene

Cat. No. B1211645
Key on ui cas rn: 92297-66-0
M. Wt: 200.28 g/mol
InChI Key: AAKRTZRMVMTCPV-UHFFFAOYSA-N
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Patent
US05286902

Procedure details

A 450 ml autoclave was charged with 158 g 2-methoxynapthalene and 3.2 g dealuminized mordenite catalyst. The autoclave was pressurized to 670 kPa with propylene then heated to 225° C. with agitation. Propylene was added as it was consumed to maintain pressure. In 8 hours, the conversion was 12% with 34% selectivity to 2-methoxy-6-isopropylnaphthalene (as confirmed by gas chromatography). Repetition of the reaction at 275° C. gave 19% conversion in 3 hours with 31% selectivity.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mordenite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[CH2:13]=[CH:14][CH3:15]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:14]([CH3:15])[CH3:13])[CH:9]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
mordenite
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain pressure
CUSTOM
Type
CUSTOM
Details
Repetition of the reaction at 275° C.
CUSTOM
Type
CUSTOM
Details
gave 19% conversion in 3 hours with 31% selectivity
Duration
3 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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